2-(2,6-Dioxo-3-piperidyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
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Overview
Description
2-(2,6-Dioxo-3-piperidyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperidyl group and a pyrrolo[3,4-c]pyridine moiety. It is known for its potential in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dioxo-3-piperidyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process often includes purification steps such as recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dioxo-3-piperidyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and pH .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
2-(2,6-Dioxo-3-piperidyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione has numerous applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-(2,6-Dioxo-3-piperidyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
2-(2,6-Dioxo-3-piperidyl)-1-oxoisoindoline-5-carboxylic Acid: This compound shares structural similarities and has comparable applications in medicinal chemistry.
N-(2,6-Dioxo-3-piperidyl)pthalimide: Known for its use in pharmaceutical research, particularly in the development of therapeutic agents.
Uniqueness
2-(2,6-Dioxo-3-piperidyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential in diverse scientific applications make it a valuable compound in research and industry .
Properties
Molecular Formula |
C12H9N3O4 |
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Molecular Weight |
259.22 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)pyrrolo[3,4-c]pyridine-1,3-dione |
InChI |
InChI=1S/C12H9N3O4/c16-9-2-1-8(10(17)14-9)15-11(18)6-3-4-13-5-7(6)12(15)19/h3-5,8H,1-2H2,(H,14,16,17) |
InChI Key |
QFSZJXRBCXUCMD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=NC=C3 |
Origin of Product |
United States |
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